Pterisolic acid A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1S,3R,4R,5S,9S,13R)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m1/s1 |
InChI Key |
QHDAFFWLZDOSSY-DSFYQTMISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Literature Review on the Biological Activity of Pterisolic Acids: A Technical Guide
Introduction
Pterisolic acids are a group of ent-kaurane diterpenoids isolated from the fern Pteris semipinnata. This technical guide aims to provide a comprehensive review of the biological activities of Pterisolic acids A-F for researchers, scientists, and drug development professionals. The guide will focus on presenting quantitative data, detailed experimental protocols, and diagrammatic representations of associated signaling pathways and workflows.
Pterisolic Acids: An Overview
Pterisolic acids A-F were first isolated and structurally elucidated by Wang and colleagues in 2011 from the ethanol (B145695) extract of the fern Pteris semipinnata[1][2]. These compounds belong to the ent-kaurane class of diterpenoids, which are known for a wide range of biological activities[3][4]. The chemical structures of Pterisolic acids A-F were determined using extensive spectroscopic studies and single-crystal X-ray diffraction analysis[1].
Despite the detailed structural characterization of Pterisolic acids A-F, a review of the current scientific literature reveals a significant lack of available data regarding their specific biological activities. While the broader class of ent-kaurane diterpenoids has been investigated for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, specific studies on Pterisolic acids A-F appear to be limited or not publicly available.
Consequently, this guide cannot, at present, provide a detailed summary of quantitative biological activity data, specific experimental protocols for assays involving these compounds, or diagrams of their mechanisms of action and associated signaling pathways. The foundational research establishing the biological profile of Pterisolic acids A-F has yet to be published or indexed in accessible scientific databases.
This document will, therefore, outline the general methodologies and theoretical frameworks that would be employed to investigate the biological activities of Pterisolic acids, based on the known activities of structurally related compounds. This will serve as a roadmap for future research in this area.
I. Potential Biological Activities and Corresponding Experimental Protocols
Based on the activities of other ent-kaurane diterpenoids, the following biological activities are plausible areas of investigation for Pterisolic acids A-F. For each potential activity, a general experimental protocol is outlined.
Cytotoxic Activity
Rationale: Many diterpenoids exhibit cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Pterisolic acids (A-F) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity
Rationale: Diterpenoids are known to possess anti-inflammatory properties.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound and LPS Treatment: Cells are pre-treated with various concentrations of Pterisolic acids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Quantification (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Antimicrobial Activity
Rationale: Natural products, including diterpenoids, are a rich source of antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Pterisolic acids are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition
Rationale: Diterpenoids can act as inhibitors of various enzymes involved in disease pathways.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Cyclooxygenase-2, COX-2)
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Pterisolic acids for a specific time at a controlled temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Product Detection: The formation of the product (e.g., prostaglandin (B15479496) E2 for COX-2) is measured over time using a suitable detection method (e.g., ELISA, fluorescence, or colorimetric assay).
-
Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.
II. Potential Signaling Pathways and Experimental Workflows
Should future research reveal significant biological activity for Pterisolic acids, the following diagrams illustrate the potential signaling pathways and experimental workflows that could be investigated.
Hypothetical Anti-inflammatory Signaling Pathway
If Pterisolic acids are found to have anti-inflammatory effects, a likely mechanism would be the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Pterisolic acids.
General Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for screening natural products like Pterisolic acids for various biological activities.
References
- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biobiopha.com [biobiopha.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pterisolic Acid A: Physicochemical Properties and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a naturally occurring diterpenoid belonging to the ent-kaurane class. First isolated from the fern Pteris semipinnata, this compound has a complex polycyclic structure that has drawn interest for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and isolation, and an exploration of its potential biological significance based on related compounds.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| CAS Number | 1401419-85-9 | [2] |
| Appearance | Amorphous powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Boiling Point | 580.3±50.0 °C (Predicted) | [1] |
| Density | 1.33±0.1 g/cm³ (Predicted) | [1] |
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables detail the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H NMR, and ¹³C NMR data.
Table 2: HRESIMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 369.1678 | 369.1672 |
Source: Wang F, et al. Chem Pharm Bull (Tokyo). 2011;59(4):484-7.
Table 3: ¹H NMR Spectral Data of this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1α | 1.95 | m | |
| 1β | 1.21 | m | |
| 2α | 1.83 | m | |
| 2β | 1.75 | m | |
| 3α | 1.57 | m | |
| 3β | 1.48 | m | |
| 5 | 2.11 | d | 11.5 |
| 6 | 5.12 | br dd | 7.7, 6.8 |
| 7α | 2.14 | m | |
| 7β | 2.05 | m | |
| 11 | 5.77 | dd | 4.0, 3.0 |
| 12α | 2.65 | m | |
| 12β | 2.58 | m | |
| 14α | 2.88 | d | 12.5 |
| 14β | 2.78 | d | 12.5 |
| 17 | 6.10 | br s | |
| 17 | 5.74 | br s | |
| 18 | 1.39 | s | |
| 20 | 1.04 | s |
Source: Wang F, et al. Chem Pharm Bull (Tokyo). 2011;59(4):484-7.
Table 4: ¹³C NMR Spectral Data of this compound (125 MHz, CD₃OD)
| Position | δC (ppm) | Type |
| 1 | 40.2 | CH₂ |
| 2 | 19.9 | CH₂ |
| 3 | 38.9 | CH₂ |
| 4 | 44.6 | C |
| 5 | 57.1 | CH |
| 6 | 68.9 | CH |
| 7 | 42.1 | CH₂ |
| 8 | 51.5 | C |
| 9 | 149.6 | C |
| 10 | 39.7 | C |
| 11 | 123.6 | CH |
| 12 | 34.1 | CH₂ |
| 13 | 75.1 | C |
| 14 | 36.8 | CH₂ |
| 15 | 204.9 | C |
| 16 | 154.3 | C |
| 17 | 119.0 | CH₂ |
| 18 | 29.1 | CH₃ |
| 19 | 181.5 | C |
| 20 | 18.0 | CH₃ |
Source: Wang F, et al. Chem Pharm Bull (Tokyo). 2011;59(4):484-7.
Experimental Protocols
The following section outlines the methodology for the extraction and isolation of this compound from its natural source, Pteris semipinnata.
Extraction and Isolation of this compound
This protocol describes the process used to obtain this compound from the whole plant material of Pteris semipinnata.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activities and signaling pathways directly associated with this compound. However, the broader class of ent-kaurane diterpenoids, to which this compound belongs, has been reported to exhibit a range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial activities.
For instance, several ent-kaurane diterpenoids isolated from various plant species have demonstrated significant cytotoxicity against a panel of human cancer cell lines. The proposed mechanisms often involve the induction of apoptosis through various cellular signaling cascades.
Given the structural similarities, it is plausible that this compound may also possess such biological activities. The diagram below illustrates a general hypothetical signaling pathway that is often implicated in the cytotoxic effects of related diterpenoids. Further research is required to validate the specific effects of this compound on these or other cellular pathways.
Conclusion and Future Directions
This compound is a well-characterized ent-kaurane diterpenoid with a defined chemical structure and physicochemical properties. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry and related fields.
The primary gap in the current knowledge of this compound lies in its biological activity profile. Future research should focus on screening this compound for a range of pharmacological activities, including but not limited to cytotoxic, anti-inflammatory, and antimicrobial effects. Elucidating its mechanism of action and identifying its specific cellular targets and signaling pathways will be crucial in determining its potential as a lead compound for drug development. The structural novelty of this compound warrants further investigation into its therapeutic potential.
References
Pterisolic acid A CAS number and molecular formula
Abstract
Pterisolic acid A is a naturally occurring diterpenoid compound first isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula. Detailed experimental protocols for its isolation and characterization are presented. While direct biological activity and associated signaling pathways for this compound are not extensively documented in current scientific literature, this guide summarizes the known biological activities of extracts from Pteris semipinnata and related compounds, providing a basis for future research into the therapeutic potential of this compound.
Chemical and Physical Properties
This compound is classified as an ent-kaurane diterpenoid. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1401419-85-9 | [1] |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| Appearance | Amorphous powder | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
Biological Context and Potential
This compound is a constituent of Pteris semipinnata, a fern that has been traditionally used in some cultures for various medicinal purposes.[1] Plants of the genus Pteris are known to produce a variety of bioactive compounds, including diterpenoids, flavonoids, and sesquiterpenoids.[2] Extracts from Pteris species have been reported to exhibit a range of pharmacological activities, including antitumor, antifungal, and antibacterial properties.[2]
While specific studies on the biological activities of this compound are not available in the reviewed literature, related compounds and extracts from the source plant, Pteris semipinnata, have demonstrated noteworthy biological effects. For instance, extracts of Pteris semipinnata have been investigated for their antioxidant activities. Furthermore, other natural acids have been observed to possess anti-inflammatory and anticancer properties through various mechanisms of action.[3][4][5]
Given the biological activities of related compounds and the traditional use of the source plant, this compound represents a molecule of interest for further pharmacological investigation, particularly in the areas of anti-inflammatory and anticancer research.
Experimental Protocols
The following section details the experimental procedures for the isolation and structural elucidation of this compound from Pteris semipinnata.
Extraction and Isolation
The isolation of this compound can be achieved through a multi-step extraction and chromatographic process.
-
Plant Material Collection and Preparation: The aerial parts of Pteris semipinnata are collected, air-dried, and pulverized.
-
Extraction: The powdered plant material is extracted with 95% ethanol (B145695) under reflux conditions. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which contains this compound, is subjected to repeated column chromatography. This may involve silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to isolate the pure compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.
Signaling Pathways: A Hypothetical Framework
As there is no specific research on the signaling pathways modulated by this compound, this section presents a hypothetical workflow for investigating its potential anti-inflammatory activity, a common property of similar natural products. A primary pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Investigating Anti-Inflammatory Effects Workflow
The following diagram outlines a potential experimental workflow to assess the anti-inflammatory properties of this compound and its effect on the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer activity of bile acids in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Pterisolic Acid A: A Methodological and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the comprehensive preliminary biological screening of Pterisolic acid A are not publicly available. This guide, therefore, provides a detailed framework based on the biological activities of compounds isolated from the Pteris genus and other structurally related natural products. The experimental protocols and data presented herein are intended to serve as a robust starting point for the investigation of this compound.
Introduction
This compound is a natural product of interest, likely belonging to the diverse chemical family of compounds isolated from ferns of the Pteris genus. Plants within this genus are known to produce a variety of bioactive secondary metabolites, including diterpenoids, flavonoids, and sesquiterpenoids.[1][2] These compounds have demonstrated a range of pharmacological activities, such as antitumor, antifungal, antibacterial, and anti-inflammatory effects.[1][2][3] This technical guide outlines a proposed strategy for the preliminary biological screening of this compound, detailing common experimental methodologies and providing comparative data from related compounds to establish a baseline for its potential therapeutic efficacy.
Cytotoxicity Screening
A primary step in the evaluation of any new compound is to assess its cytotoxic potential against various cell lines. This provides initial insights into its potential as an anticancer agent and establishes a therapeutic window for other biological activities.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal cell line (e.g., HEK293)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Comparative Cytotoxicity Data of Compounds from Pteris Genus
While specific data for this compound is unavailable, studies on other compounds isolated from Pteris species provide a reference point for potential cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Creticolactone A | HCT-116 | 22.4 | [4] |
| Creticolactone B | HCT-116 | 15.8 | [4] |
| Pterosin C 3-O-beta-D-glucopyrannoside | KB | 2.35 | [5] |
| 4,5-dicaffeoylquinic acid | KB | 5.38 | [5] |
Antimicrobial Screening
The evaluation of a novel compound's ability to inhibit the growth of pathogenic microorganisms is a critical component of its biological screening.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
This compound
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., ampicillin, fluconazole) as positive controls
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Perform a serial two-fold dilution of this compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key area of drug discovery.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
DMEM medium with 10% FBS
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway for LPS-Induced Inflammation
Caption: Hypothesized anti-inflammatory mechanism of this compound via the NF-κB pathway.
Antioxidant Activity Screening
Antioxidants can prevent or slow damage to cells caused by free radicals. The antioxidant potential of a compound is a valuable indicator of its therapeutic potential.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of the sample solution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Conclusion
While direct experimental data on the biological activities of this compound is currently lacking in published literature, the established bioactivities of other constituents from the Pteris genus suggest that it is a promising candidate for further investigation. The experimental protocols detailed in this guide for cytotoxicity, antimicrobial, anti-inflammatory, and antioxidant screening provide a comprehensive framework for its preliminary biological evaluation. The successful execution of these assays will be crucial in elucidating the therapeutic potential of this compound and guiding future drug development efforts.
References
- 1. [Advances in study on chemical constituents and pharmacological activities of plants of genus Pteris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the use of pteridophytes for treating human ailments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and biologically active constituents of Pteris multifida - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pterisolic Acid A: In Vitro Cytotoxicity and Apoptosis Induction Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vitro cytotoxicity of Pterisolic Acid A, a natural product of interest for its potential anticancer properties. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3][4][5] Additionally, a protocol for a follow-up apoptosis assay using Annexin V staining is included to elucidate the mechanism of cell death.[6][7][8][9]
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Cancer | 25.3 ± 2.1 | 1.2 ± 0.3 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 | 0.8 ± 0.1 |
| A549 | Lung Cancer | 32.1 ± 3.4 | 1.5 ± 0.4 |
| HepG2 | Liver Cancer | 22.5 ± 2.8 | 1.1 ± 0.2 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth and are expressed as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[1][2][3][4][5]
a. Materials and Reagents:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
b. Experimental Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Annexin V-FITC Apoptosis Assay
This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][8][9]
a. Materials and Reagents:
-
This compound
-
Selected cancer cell line
-
Appropriate cell culture medium, FBS, and Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
PBS, pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
b. Experimental Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect the culture medium as it may contain detached apoptotic cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC (Annexin V) is detected in the FL1 channel and PI in the FL2 channel.
-
The cell population can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Caption: Workflow for the MTT cytotoxicity assay.
Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pterisolic Acid A in Enzymatic Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pterisolic acid A is a novel natural product isolated from the fern Pteris semipinnata.[1][2] While specific enzymatic inhibition data for this compound is not yet extensively documented, compounds from the Pteris genus are known to possess a range of biological activities, including antitumor, antifungal, and antibacterial properties.[3] Furthermore, as a putative triterpenoid, this compound belongs to a class of compounds recognized for their diverse enzyme inhibitory potential. Triterpenoids have demonstrated inhibitory effects against various enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, α-amylase, α-glucosidase, and cytochrome P450 enzymes.[4][5][6][7]
These application notes provide a detailed, generalized experimental framework for investigating the enzymatic inhibition profile of this compound. The protocols outlined below are based on established methodologies for analogous compounds and can be adapted to screen for inhibitory activity against a variety of enzymatic targets.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following table summarizes hypothetical quantitative data for the enzymatic inhibition by this compound against selected enzymes. These values are for illustrative purposes to guide researchers in data presentation and interpretation.
| Target Enzyme | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | Acetylthiocholine (B1193921) | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| α-Glucosidase | p-Nitrophenyl-α-D-glucopyranoside | 25.6 ± 2.5 | 18.3 ± 2.1 | Non-competitive |
| Tyrosinase | L-DOPA | 8.9 ± 1.1 | 5.1 ± 0.6 | Mixed |
| Cytochrome P450 (CYP3A4) | Midazolam | 5.4 ± 0.7 | 2.9 ± 0.4 | Mechanism-based |
Experimental Protocols
General Materials and Reagents
-
This compound (CAS 1401419-85-9)
-
Target enzymes (e.g., human recombinant AChE, α-glucosidase from Saccharomyces cerevisiae, mushroom tyrosinase, human recombinant CYP3A4)
-
Substrates specific to each enzyme
-
Assay buffers (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
Positive control inhibitors (e.g., galantamine for AChE, acarbose (B1664774) for α-glucosidase, kojic acid for tyrosinase, ketoconazole (B1673606) for CYP3A4)
-
96-well microplates
-
Microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method for measuring cholinesterase activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 8.0).
-
Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the this compound dilution.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conduct kinetic studies with varying substrate concentrations to determine the inhibition type (competitive, non-competitive, etc.) and the inhibition constant (Ki).
-
α-Glucosidase Inhibition Assay
This protocol measures the inhibition of α-glucosidase activity using a chromogenic substrate.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer (e.g., 0.1 M phosphate buffer, pH 6.9).
-
Prepare solutions of α-glucosidase and p-nitrophenyl-α-D-glucopyranoside (pNPG) in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the this compound dilution.
-
Add 100 µL of α-glucosidase solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the AChE assay.
-
Perform kinetic analysis to elucidate the mechanism of inhibition and calculate the Ki value.
-
Visualizations
Experimental Workflow for Enzymatic Inhibition Assay
Caption: General workflow for determining the enzymatic inhibitory activity of this compound.
Hypothetical Signaling Pathway Modulation by this compound
Given the potential for triterpenoids to influence various cellular processes, this compound could hypothetically modulate signaling pathways involved in inflammation and cell growth, such as the NF-κB and PI3K/Akt pathways. Inhibition of an upstream kinase by this compound could lead to downstream effects.
Caption: Hypothetical modulation of PI3K/Akt and NF-κB signaling by this compound.
References
- 1. Pterisolic acid C | TargetMol [targetmol.com]
- 2. This compound | 1401419-85-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of triterpenes and flavonoids on the enzymatic activity of hyaluronic acid-splitting enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Pterisolic Acid A Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anticancer properties of Pterisolic acid A, a novel compound of interest. The following protocols and data presentation formats are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for in vitro investigation.
Recommended Cell Lines
A panel of well-characterized cancer cell lines is recommended to assess the breadth and specificity of this compound's anticancer activity. Initial screening should include cell lines from diverse cancer types. Based on studies of similar triterpenoid (B12794562) acids, the following cell lines are suggested for initial testing:
-
Human Colorectal Carcinoma: HCT116
-
Human Ovarian Cancer: SKOV3
-
Human Prostate Cancer: LNCaP, PC-3
-
Human Breast Cancer: MDA-MB-231 (triple-negative), MCF7 (ER-positive)
-
Human Lung Cancer: NCI-H292, A549
-
Human Retinoblastoma: Y-79
-
Human Skin Carcinoma: A431
Quantitative Data Summary: Cytotoxicity of Related Compounds
The following table summarizes the cytotoxic effects of Pterisolic acid G, a related compound, on a human colorectal carcinoma cell line. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Pterisolic acid G | HCT116 | CCK-8 | 24 | 20.43 | [1] |
| Pterisolic acid G | HCT116 | CCK-8 | 48 | 16.15 | [1] |
| Pterisolic acid G | HCT116 | CCK-8 | 72 | 4.07 | [1] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to ensure reproducibility and accuracy in assessing the anticancer activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines
-
This compound (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay Development:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using dose-response curve fitting software.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of this compound.
Caption: General workflow for in vitro anticancer screening of this compound.
Potential Signaling Pathways
Based on the mechanisms of related compounds, this compound may induce apoptosis and cell cycle arrest through various signaling pathways. The diagram below illustrates a hypothetical model of apoptosis induction.
Caption: Hypothetical signaling pathways for this compound-induced apoptosis.
References
Troubleshooting & Optimization
Pterisolic acid A stability issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic acid A. The information is designed to address potential stability issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
Q2: I am observing a decrease in the activity of this compound in my cell culture experiments over time. What could be the cause?
A2: A decrease in activity could be due to the instability of this compound in the aqueous environment of the cell culture medium. Several factors can contribute to the degradation of compounds in cell culture, including:
-
Hydrolysis: The presence of water can lead to the breakdown of susceptible chemical bonds.
-
Oxidation: Components in the media or exposure to air can cause oxidative degradation.[3]
-
Light Sensitivity: Exposure to light can degrade photosensitive compounds. It has been noted that some compounds, like retinoids, are susceptible to oxidative damage when exposed to light in cell culture conditions.[4]
-
Temperature: The standard cell culture temperature of 37°C can accelerate the degradation of some compounds.
-
pH of the medium: The pH of the cell culture medium can influence the stability of a compound.
-
Interaction with media components: Components of the cell culture medium, such as serum proteins, can bind to the compound and affect its availability and stability. Conversely, the absence of serum has been shown to decrease the stability of some compounds like retinoic acid.[4]
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: Since specific stability data for this compound in various cell culture media is not published, you may need to perform an in-house stability study. A general approach is to incubate this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for different durations (e.g., 0, 2, 4, 8, 24, 48 hours). You can then analyze the remaining concentration of this compound at each time point using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: Are there any known signaling pathways affected by this compound?
A4: The specific signaling pathways targeted by this compound are not well-documented in publicly available literature. However, related compounds offer some clues. For instance, Pterulinic acid, another natural product, has been identified as an inhibitor of NADH:ubiquinone oxidoreductase (complex I) in the mitochondrial respiratory chain.[5] This suggests that this compound might also impact cellular metabolism and energy production. Further research is needed to elucidate the precise mechanism of action of this compound.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot potential stability issues with this compound in cell culture media.
Problem: Inconsistent or lower-than-expected biological activity of this compound.
Possible Cause 1: Degradation of this compound in stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Compare the activity of the fresh stock solution with your old stock solution.
-
Possible Cause 2: Degradation of this compound in cell culture medium.
-
Troubleshooting Steps:
-
Minimize exposure to light: Protect the cell culture plates from light by wrapping them in aluminum foil or using amber-colored plates. Perform manipulations under subdued lighting.
-
Prepare fresh working solutions: Add this compound to the cell culture medium immediately before treating the cells.
-
Optimize incubation time: If you suspect degradation over long incubation periods, consider shorter treatment times or replenishing the medium with fresh this compound at regular intervals.
-
Assess the effect of serum: If using serum-free medium, consider adding bovine serum albumin (BSA) to see if it improves stability, as has been shown for other compounds like retinoids.[4]
-
Conduct a stability study: As mentioned in the FAQ, perform a time-course experiment to quantify the concentration of this compound in your medium over time.
-
Quantitative Data Summary
While no specific quantitative data on the stability of this compound in cell culture media was found, the following table summarizes the general storage recommendations for a related compound, Pterisolic acid C. This can be used as a guideline for this compound.
| Compound | Form | Storage Temperature (°C) | Duration |
| Pterisolic acid C | Powder | -20 | 3 years |
| Pterisolic acid C | In solvent | -80 | 1 year |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with this compound to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Immediately after mixing, take a sample for the 0-hour time point (T=0). Store it at -80°C until analysis.
-
Incubate the remaining medium at 37°C in a 5% CO2 incubator.
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours). Store each aliquot at -80°C.
-
Once all samples are collected, process them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential factors contributing to this compound degradation.
Caption: Hypothetical signaling pathway based on related compounds.
References
- 1. This compound | 1401419-85-9 [chemicalbook.com]
- 2. TargetMol [targetmol.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pterulinic acid and pterulone, two novel inhibitors of NADH:ubiquinone oxidoreductase (complex I) produced by a Pterula species. I. Production, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Ent-kaurane Diterpenoids in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of ent-kaurane diterpenoids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of anticancer activity for ent-kaurane diterpenoids?
Ent-kaurane diterpenoids, a class of natural products, exert their anticancer effects through multiple mechanisms. The most well-documented of these include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of key apoptosis-related proteins. This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to the activation of caspases (caspase-3, -8, and -9) and subsequent cell death.[1][2][3]
-
Cell Cycle Arrest: Ent-kaurane diterpenoids can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G2/M phase.[1][2] This is often achieved by altering the expression of cyclins and cyclin-dependent kinases (CDKs).[1][2]
-
Induction of Autophagy: Some ent-kaurane diterpenoids can induce autophagy, a cellular process of self-digestion, which can lead to cell death in some contexts.[1][2]
-
Inhibition of Metastasis: These compounds have been shown to target proteins involved in cancer cell migration and invasion, such as matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF).[1][2]
Q2: My cancer cell line is showing reduced sensitivity to an ent-kaurane diterpenoid. What are the potential mechanisms of resistance?
Cancer cells can develop resistance to ent-kaurane diterpenoids through several mechanisms:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump ent-kaurane diterpenoids out of the cell, reducing their intracellular concentration and thus their efficacy.
-
Alterations in Apoptotic Pathways: Cancer cells can acquire mutations or alter the expression of proteins in the apoptotic cascade to evade programmed cell death. This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation or mutation of pro-apoptotic proteins (e.g., Bax, p53).
-
Activation of Pro-Survival Signaling Pathways: The upregulation of pathways such as the PI3K/Akt and STAT3 signaling cascades can promote cell survival and counteract the cytotoxic effects of ent-kaurane diterpenoids.
-
Activation of the Nrf2 Pathway: The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Its activation can protect cancer cells from the oxidative stress induced by some ent-kaurane diterpenoids, thereby promoting cell survival and resistance.
Q3: How can I determine if my cancer cell line has developed resistance to an ent-kaurane diterpenoid?
The most common method is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or resazurin (B115843) assay.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with my ent-kaurane diterpenoid.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant. | 1. Determine the IC50 value and compare it to published data for sensitive cell lines. 2. Investigate potential resistance mechanisms (see Q2). 3. Consider using a different cancer cell line known to be sensitive to the compound. |
| Compound instability or degradation. | 1. Ensure proper storage of the compound (e.g., protected from light, at the correct temperature). 2. Prepare fresh stock solutions and dilutions for each experiment. |
| Suboptimal experimental conditions. | 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. 2. Verify the concentration of the solvent (e.g., DMSO) is not exceeding a toxic level (typically <0.5%). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Assay insensitivity. | 1. Ensure you are using the appropriate wavelength for absorbance/fluorescence reading. 2. Consider using a more sensitive viability assay, such as an ATP-based luminescent assay. |
Problem 2: I suspect my resistant cell line is overexpressing ABC transporters. How can I confirm this and what can I do?
| Confirmation | Overcoming the Resistance |
| 1. Western Blot: Use antibodies against specific ABC transporters (e.g., P-gp, MRP1) to compare their expression levels in your resistant and parental cell lines. | 1. Co-treatment with ABC Transporter Inhibitors: Use known inhibitors (e.g., verapamil (B1683045) for P-gp) in combination with your ent-kaurane diterpenoid. A restored sensitivity would suggest the involvement of that specific transporter. |
| 2. qRT-PCR: Measure the mRNA levels of the genes encoding the ABC transporters. | 2. Use of Ent-kaurane Diterpenoid Analogs: Some synthetic derivatives of ent-kaurane diterpenoids may be designed to be poor substrates for ABC transporters. |
| 3. Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to measure their efflux activity in your cells. |
Data Presentation
Table 1: Comparative IC50 Values of Oridonin in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Oridonin IC50 (µM) | Doxorubicin IC50 (µM) | Fold Resistance (Oridonin) |
| CCRF-CEM | Parental | 1.65 ± 0.14 | 0.24 ± 0.02 | - |
| CEM/ADR5000 | P-gp Overexpression | 8.53 ± 0.77 | 195.12 ± 14.30 | 5.17 |
| MDA-MB-231 | Parental | 6.06 ± 0.71 | 1.10 ± 0.01 | - |
| MDA-MB-231/BCRP | BCRP Overexpression | 9.74 ± 1.04 | 7.83 ± 0.01 | 1.61 |
| HCT116 (p53+/+) | Parental | 18.03 ± 1.61 | 1.43 ± 0.02 | - |
| HCT116 (p53-/-) | p53 Knockout | 34.68 ± 2.98 | 4.06 ± 0.04 | 1.92 |
Data extracted from a study by Efferth et al.[1]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the ent-kaurane diterpenoid.
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of the ent-kaurane diterpenoid in the parental cancer cell line.
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the ent-kaurane diterpenoid at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration by 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells are lost at a higher concentration.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), confirm the resistance by performing a cell viability assay and comparing the new IC50 to that of the parental cell line.
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effect of ent-kaurane diterpenoids.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the ent-kaurane diterpenoid. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the ent-kaurane diterpenoid at the desired concentration and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing resistant cancer cell lines.
Caption: Key signaling pathways involved in ent-kaurane diterpenoid action and resistance.
References
- 1. Oridonin Targets Multiple Drug-Resistant Tumor Cells as Determined by in Silico and in Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic, apoptotic, and sensitization properties of ent-kaurane-type diterpenoids from Croton tonkinensis Gagnep on human liver cancer HepG2 and Hep3b cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Novel Compounds
A Note on Pterisolic Acid A: As of late 2025, detailed information regarding the specific biological targets and off-target effects of this compound is not extensively available in the public domain. The following guide is designed to provide a general framework for researchers encountering unexpected or potential off-target effects with novel compounds, such as this compound. The principles, protocols, and troubleshooting steps described here are broadly applicable to the investigation of new chemical entities. For the purpose of this guide, "Compound P" will be used as a placeholder for your test compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule, like Compound P, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the primary target's inhibition.[1]
-
Lack of translatability: Promising results in early-stage research may not be reproducible in more complex biological systems if the effects are primarily driven by off-target activities.[1]
Q2: How can I proactively minimize off-target effects in my experimental design?
A2: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that still produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]
-
Employ Control Compounds: If available, use a structurally similar but inactive analog of your compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Utilize Genetic Knockdown/Knockout: Techniques like CRISPR-Cas9 or siRNA can be used to reduce the expression of the intended target.[1] If the experimental phenotype persists even in the absence of the target protein, it strongly suggests an off-target effect.
Q3: What are some initial steps to determine if my observed results are due to off-target effects?
A3: A multi-faceted approach is recommended:
-
Computational Assessment: Use in silico tools to predict potential off-target interactions based on the chemical structure of your compound.[2]
-
In Vitro Profiling: Screen your compound against a broad panel of proteins, such as kinases, to identify potential off-target binding.[3]
-
Cellular Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target within intact cells.[1]
Troubleshooting Guide
| Question | Possible Cause | Suggested Action |
| Q4: My cytotoxicity assay shows a significant decrease in cell viability at concentrations where the intended target is not expected to be inhibited. Why is this happening? | 1. Off-target cytotoxicity: Compound P may be interacting with other essential cellular targets. 2. Assay interference: The compound might be directly reacting with the assay reagents.[4] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to the off-target effects of Compound P.[4] | 1. Validate with a different assay: Use a cytotoxicity assay with a different readout, such as one that measures ATP levels or membrane integrity.[4] 2. Run an assay interference control: Incubate Compound P with the assay reagents in a cell-free system to check for direct reactivity.[4] 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds.[4] |
| Q5: I'm observing changes in a signaling pathway that I didn't expect based on the known function of my target protein. How can I confirm if this is a direct off-target effect? | 1. Indirect effects: The observed pathway modulation could be a downstream consequence of inhibiting the primary target. 2. Feedback loops: Cellular signaling pathways are interconnected, and inhibiting one component can lead to compensatory changes in others. | 1. In vitro binding/activity assays: Test if Compound P directly binds to or inhibits the activity of purified proteins in the suspected off-target pathway. 2. Time-course experiment: Analyze the activation of the unexpected pathway at different time points after treatment with Compound P to distinguish between direct and indirect effects. |
| Q6: My in vitro results are potent and selective, but I'm not seeing the expected phenotype in my cell-based assays. What could be the issue? | 1. Poor cell permeability: Compound P may not be efficiently entering the cells. 2. Cellular metabolism: The compound may be rapidly metabolized into an inactive form within the cell. 3. Efflux pump activity: The compound could be actively transported out of the cells by efflux pumps. | 1. Perform a cell permeability assay. 2. Analyze compound stability in cell lysates or culture medium over time. 3. Use efflux pump inhibitors to see if the desired phenotype can be rescued. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of Compound P against a broad panel of kinases to identify on- and off-target interactions.[5]
Methodology:
-
Compound Preparation: Prepare a stock solution of Compound P (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted Compound P or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (indicating kinase activity).
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of Compound P compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of Compound P with its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with Compound P at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated proteins.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound P indicates target engagement.
Quantitative Data Summary
The following table is a template for summarizing the results from an in vitro kinase profiling experiment for Compound P.
| Target | Compound P IC50 (nM) | Selectivity Ratio (Off-target IC50 / On-target IC50) |
| Primary Target | e.g., 15 | N/A |
| Off-Target Kinase 1 | e.g., 1,250 | 83.3 |
| Off-Target Kinase 2 | e.g., >10,000 | >666.7 |
| Off-Target Kinase 3 | e.g., 850 | 56.7 |
| Off-Target Kinase 4 | e.g., >10,000 | >666.7 |
| Off-Target Kinase 5 | e.g., 2,300 | 153.3 |
Visualizations
References
Pterisolic acid A aggregation prevention in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pterisolic Acid A, focusing on the prevention of its aggregation in aqueous solutions.
Troubleshooting Guide: Aggregation and Precipitation Issues
Researchers may encounter challenges with the solubility and stability of this compound in aqueous solutions, often leading to aggregation and precipitation. This guide offers a systematic approach to troubleshoot and resolve these common issues.
Problem: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is a hydrophobic molecule with limited solubility in water. Direct dissolution in aqueous buffers is often unsuccessful. |
| 1. Initial Dissolution in Organic Solvent: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF)[1][2][3]. 2. Serial Dilution: Gradually add the aqueous buffer to the organic stock solution with gentle vortexing. Avoid adding the aqueous solution too quickly, as this can cause localized supersaturation and precipitation. | |
| pH-Dependent Solubility | The predicted pKa of this compound is approximately 4.47-4.60[4][5]. At a pH below its pKa, the molecule will be in its less soluble, neutral form. |
| 1. Adjust Buffer pH: Prepare your aqueous buffer at a pH above 5. At a higher pH, the carboxylic acid group of this compound will be deprotonated, increasing its polarity and aqueous solubility[6][7][8]. 2. Henderson-Hasselbalch Relationship: Use the Henderson-Hasselbalch equation to estimate the ratio of ionized to un-ionized this compound at a given pH to optimize your buffer conditions[6][7][8]. | |
| Hydrophobic Aggregation | Due to its hydrophobic nature, this compound molecules have a tendency to self-associate in aqueous environments to minimize contact with water, leading to aggregation[9]. |
| 1. Incorporate Solubilizing Excipients: Introduce excipients that can interfere with the hydrophobic interactions driving aggregation. Common options include: - Co-solvents: Maintain a certain percentage of the initial organic solvent (e.g., 1-5% DMSO) in the final aqueous solution[1][2]. - Surfactants: Use non-ionic surfactants like Polysorbate 80 (Tween 80) or Pluronic F-127 at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate this compound[10]. - Cyclodextrins: Employ cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes, effectively shielding the hydrophobic regions of the molecule from water[11][12][13][14]. |
Problem: My this compound solution is cloudy or shows visible aggregates, even after initial dissolution.
| Potential Cause | Troubleshooting Steps |
| Metastable Supersaturation | Rapidly adding the aqueous buffer to a concentrated organic stock can create a temporary supersaturated state that quickly leads to the formation of aggregates. |
| 1. Slower Addition Rate: Add the aqueous buffer to the organic stock dropwise while continuously stirring or vortexing. 2. Lower Stock Concentration: Prepare a more dilute initial stock solution of this compound in the organic solvent before adding the aqueous phase. | |
| Insufficient Solubilizing Agent | The concentration of the co-solvent, surfactant, or cyclodextrin (B1172386) may be too low to effectively prevent aggregation at the desired final concentration of this compound. |
| 1. Optimize Excipient Concentration: Systematically increase the concentration of the solubilizing agent in your formulation. Refer to the quantitative data tables below for typical concentration ranges. 2. Combination of Excipients: Consider using a combination of solubilizing agents, such as a co-solvent and a surfactant, which can have synergistic effects. | |
| Particle Size Issues | Even if initially dissolved, this compound may be forming nano- or micro-aggregates that are not immediately visible but lead to cloudiness. |
| 1. Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to determine the size of any particles in your solution. 2. Nanoparticle Formulation: For more advanced applications, consider formulating this compound into nanoparticles (e.g., using poly(lactic-co-glycolic acid) (PLGA)) to create a stable dispersion[15][16][17][18]. |
Quantitative Data Summary
The following tables provide a summary of key physicochemical properties and typical concentration ranges for commonly used excipients to aid in formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [5] |
| Molecular Weight | 346.42 g/mol | [5] |
| Predicted pKa | 4.47 ± 0.70 | [5] |
| Solubility in Organic Solvents | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
Table 2: Typical Concentration Ranges for Solubilizing Excipients
| Excipient | Type | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | 0.1% - 10% (v/v) | Can have cellular toxicity at higher concentrations. |
| Ethanol | Co-solvent | 1% - 20% (v/v) | May cause protein precipitation in some biological assays. |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | Co-solvent | 5% - 30% (v/v) | Generally well-tolerated in vivo. |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01% - 2% (w/v) | Use above the CMC for micelle formation. |
| Pluronic F-127 | Surfactant | 0.1% - 5% (w/v) | Forms micelles and can also form thermo-responsive gels at higher concentrations. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Cyclodextrin | 1% - 20% (w/v) | Forms a 1:1 or 1:2 inclusion complex with the drug molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is a good initial choice as this compound is reported to be soluble in it[4][5]. Start by dissolving the compound in a minimal volume of DMSO to create a concentrated stock solution.
Q2: How does pH affect the solubility of this compound?
A2: this compound has a predicted pKa of around 4.5, indicating it is a weak acid[5]. In solutions with a pH below 4.5, it will be predominantly in its neutral, less water-soluble form. By increasing the pH of the aqueous buffer to above 5.5, the carboxylic acid group will deprotonate, forming a more soluble carboxylate salt. Therefore, using a buffer with a pH in the neutral to slightly basic range (e.g., pH 7.4) is recommended to enhance solubility and prevent aggregation.
Q3: Can I sonicate my solution to redissolve precipitated this compound?
A3: Sonication can be used to break up larger aggregates and may temporarily improve the appearance of the solution. However, if the underlying cause of precipitation (e.g., low solubility, inappropriate pH) is not addressed, the compound will likely re-aggregate and precipitate over time. Sonication is more of a temporary fix than a long-term solution.
Q4: Are there any biocompatible excipients that can be used for in vivo studies?
A4: Yes, for in vivo applications, several biocompatible excipients can be used. Polyethylene Glycol 400 (PEG 400), Polysorbate 80 (Tween 80), and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used in parenteral formulations[1][2][19]. It is crucial to consult toxicology data for the specific animal model and administration route to determine safe concentration limits for these excipients.
Q5: How can I confirm that this compound is forming an inclusion complex with cyclodextrin?
A5: Several analytical techniques can be used to confirm the formation of an inclusion complex. These include Nuclear Magnetic Resonance (NMR) spectroscopy, where changes in the chemical shifts of both the this compound and cyclodextrin protons can be observed. Other methods include Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD)[10]. A phase-solubility study is also a straightforward way to demonstrate the increase in solubility with increasing cyclodextrin concentration, which is indicative of complex formation[10][11].
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
For the working solution, perform a serial dilution by slowly adding the desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock with gentle mixing.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 1%) to avoid solvent-induced artifacts in biological assays.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS, pH 7.4).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 50 mM in ethanol).
-
Slowly add the this compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of HP-β-CD to this compound should be high (e.g., 100:1 to 1000:1) to favor complex formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If any precipitation is observed, the solution can be filtered through a 0.22 µm syringe filter.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Mechanisms for preventing the aggregation of this compound in aqueous solutions.
References
- 1. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pterisolic acid C CAS#: 1401419-87-1 [chemicalbook.com]
- 5. This compound | 1401419-85-9 [chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microwave-Assisted Formation of Ternary Inclusion Complex of Pterostilbene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pilot-scale production of expansile nanoparticles: Practical methods for clinical scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a nanoparticulate formulation of retinoic acid that suppresses Th17 cells and upregulates regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Enhancing the bioavailability of Pterisolic acid A for in vivo studies
Technical Support Center: Pterisolic Acid A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered when working with this compound, particularly concerning its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1] Its chemical structure lends it poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability.[2][3] For a drug to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2][3] The low solubility of this compound significantly limits its dissolution rate, making it a Biopharmaceutics Classification System (BCS) Class II or IV candidate (low solubility, high or low permeability, respectively).[4][5] This presents a major hurdle for conducting effective in vivo studies and for its potential development as a therapeutic agent.
Q2: What are the basic physicochemical properties of this compound?
Understanding the fundamental properties of this compound is the first step in designing a strategy to enhance its bioavailability. Key properties are summarized below.
| Property | Value (Predicted or Measured) | Source |
| Molecular Formula | C₂₀H₂₆O₅ | [1] |
| Molecular Weight | 346.42 g/mol | [1] |
| Predicted pKa | 4.47 ± 0.70 | [1] |
| Predicted LogP | 2.41 | [6] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone. Poorly soluble in water. | [1][7] |
| Physical Form | Powder | [1][7] |
Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to overcome the solubility challenge.[2][8] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale (micronization, nanosuspensions) can enhance the dissolution rate.[4][8][9]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion.[2][10] This prevents the drug from crystallizing and significantly increases its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by utilizing lipid absorption pathways.[2][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its aqueous solubility.[2][3][10]
-
Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants to the formulation can improve the wetting and solubilization of the drug.[9]
Troubleshooting Guide
Problem 1: this compound is precipitating out of my dosing vehicle during the experiment.
-
Possible Cause: The selected vehicle cannot maintain the drug in a solubilized state at the required concentration, or it is precipitating upon contact with aqueous gastrointestinal fluids.
-
Solutions:
-
Check Vehicle Capacity: Ensure the concentration of this compound does not exceed the saturation solubility in your chosen vehicle. Perform solubility studies with various common vehicles (e.g., PEG 400, corn oil, Tween 80/saline mixtures) to find a suitable one.
-
Use a Precipitation Inhibitor: For amorphous solid dispersions or supersaturating systems, the inclusion of polymers like HPMC or PVP can help maintain a supersaturated state in vivo and prevent precipitation.[3]
-
Switch to a More Robust Formulation: A simple solution or suspension may not be adequate. Consider developing a lipid-based formulation (SEDDS) or a solid dispersion, which are designed to prevent precipitation upon dilution in the gut.[2][4]
-
Problem 2: In vivo results show very low and highly variable plasma concentrations.
-
Possible Cause: This is a classic sign of poor oral bioavailability due to dissolution rate-limited absorption.[4] Variability can be caused by differences in gastrointestinal physiology (e.g., food effects, pH) between animals.
-
Solutions:
-
Enhance Dissolution Rate: The primary goal is to increase the dissolution rate. Micronization or conversion to a nanosuspension can be a first step.[4] However, for more significant improvements, an amorphous solid dispersion is often more effective.[10]
-
Formulate a SEDDS: A well-designed Self-Emulsifying Drug Delivery System forms a fine micro- or nano-emulsion upon contact with gut fluids, presenting the drug in a solubilized form ready for absorption and reducing variability.[2]
-
Consider Metabolic Inhibitors: If extensive first-pass metabolism is suspected in addition to poor solubility, co-administration with a known inhibitor of relevant cytochrome P450 enzymes could be explored, though this adds complexity to the study.[11]
-
Problem 3: The formulation is difficult to prepare or is not physically stable.
-
Possible Cause: The chosen excipients are incompatible, or the manufacturing process is not optimized. For amorphous systems, the drug may be recrystallizing over time.
-
Solutions:
-
Excipient Compatibility Screening: Perform differential scanning calorimetry (DSC) or Fourier-transform infrared spectroscopy (FTIR) to check for interactions between this compound and your chosen polymers or lipids.
-
Optimize Manufacturing Process: For solid dispersions, methods like spray drying or hot-melt extrusion offer better control and scalability compared to simple solvent evaporation.[8]
-
Ensure Stability of Amorphous Forms: Select a polymer with a high glass transition temperature (Tg) that can effectively prevent the molecular mobility of this compound, thus inhibiting recrystallization. Store the formulation in low humidity conditions.
-
Experimental Protocols & Data
Strategy 1: Preparation of a this compound Nanosuspension
A nanosuspension can dramatically increase the surface area available for dissolution.
Protocol: Nanosuspension via Precipitation Method [9]
-
Dissolution: Dissolve 100 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetone).
-
Stabilizer Solution: Prepare an aqueous solution (90 mL) containing a stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) or Poloxamer 188.
-
Precipitation: Add the organic drug solution dropwise into the aqueous stabilizer solution under high-speed homogenization (e.g., 15,000 rpm).
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Strategy 2: Formulation of an Amorphous Solid Dispersion (ASD)
ASDs are a highly effective method for improving the oral bioavailability of BCS Class II compounds.
Protocol: Solid Dispersion via Solvent Evaporation Method [10]
-
Polymer & Drug Solution: Dissolve 100 mg of this compound and 200 mg of a hydrophilic polymer (e.g., PVP K30 or HPMC-AS) in a common solvent like a 1:1 mixture of dichloromethane and methanol.
-
Evaporation: Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed on the wall of the flask.
-
Drying: Dry the film further under vacuum for 24 hours to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill it into a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Perform dissolution studies to compare against the crystalline drug.
Comparative In Vitro Dissolution Data (Hypothetical)
This table illustrates the potential improvement in dissolution that can be achieved with different formulation strategies.
| Formulation | Time (min) | % this compound Dissolved |
| Unprocessed Drug (Crystalline) | 10 | 2% |
| 30 | 5% | |
| 60 | 8% | |
| Nanosuspension | 10 | 45% |
| 30 | 70% | |
| 60 | 85% | |
| Amorphous Solid Dispersion (ASD) | 10 | 80% |
| 30 | 95% | |
| 60 | >99% |
Visualizations
Workflow for Bioavailability Enhancement
This diagram outlines a logical workflow for selecting and developing an appropriate formulation to enhance the bioavailability of this compound.
Caption: A stepwise workflow for enhancing this compound bioavailability.
Mechanism of a Solid Dispersion
This diagram illustrates how an amorphous solid dispersion (ASD) enhances the dissolution and absorption of this compound in the gastrointestinal tract.
Caption: How a solid dispersion improves drug absorption in the GI tract.
References
- 1. This compound | 1401419-85-9 [chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. future4200.com [future4200.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pterisolic acid C | CAS#:1401419-87-1 | Chemsrc [chemsrc.com]
- 7. Pterisolic acid C CAS#: 1401419-87-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbr.in [ijpbr.in]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 11. Triple Strategies to Improve Oral Bioavailability by Fabricating Coamorphous Forms of Ursolic Acid with Piperine: Enhancing Water-Solubility, Permeability, and Inhibiting Cytochrome P450 Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Uncharted Territory of Pterisolic Acids: A Comparative Analysis of Pterisolic Acid A and G Remains Elusive
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of Pterisolic acid A and Pterisolic acid G. Despite their isolation and chemical characterization, no experimental data on their biological effects or comparative studies have been published to date. This absence of information precludes a direct comparison of their efficacy and mechanisms of action.
Researchers and drug development professionals interested in the therapeutic potential of natural compounds will find that the journey into the bioactivity of pterisolic acids is just beginning. While a family of related compounds, Pterisolic acids A through F, were successfully isolated from the fern Pteris semipinnata, the focus of the initial research was on their structural elucidation.
A key study published in the Chemical & Pharmaceutical Bulletin in 2011 by Wang et al. detailed the isolation and characterization of six new ent-kaurane diterpenoids, including this compound. This foundational paper, however, does not contain any data pertaining to the biological evaluation of these compounds. Subsequent searches for biological activity data on this compound have not yielded any further information.
The situation is even more obscure for Pterisolic acid G. Extensive searches have failed to identify any scientific literature mentioning its isolation, characterization, or biological testing. This suggests that "Pterisolic acid G" may not be a recognized compound within this specific chemical family or has not yet been discovered or reported.
Current Status of Knowledge:
| Compound | Biological Activity Data | Experimental Protocols | Signaling Pathway Involvement |
| This compound | Not publicly available | Not publicly available | Not publicly available |
| Pterisolic acid G | Not publicly available | Not publicly available | Not publicly available |
Due to the lack of available data, it is not possible to provide a comparison of the biological activities of this compound and Pterisolic acid G. No quantitative data, such as IC50 or EC50 values, are available, and consequently, no experimental protocols can be detailed. Furthermore, without any bioactivity data, the signaling pathways affected by these compounds remain unknown.
The absence of this crucial information highlights a significant opportunity for future research. The structural novelty of the pterisolic acids suggests that they may possess unique biological properties worthy of investigation. Future studies should focus on screening these compounds against a variety of biological targets to uncover any potential therapeutic applications.
For researchers in the field of natural product drug discovery, the pterisolic acids represent a frontier for exploration. The initial step would be to synthesize or re-isolate these compounds to perform comprehensive biological activity screening. Such studies would be instrumental in determining if this compound, and potentially other members of this family, hold promise for future drug development. Until then, any comparison between the biological activities of this compound and the yet-to-be-described Pterisolic acid G remains purely speculative.
In Vivo Anticancer Efficacy of Pterisolic Acid A: A Comparative Analysis
Disclaimer: As of the latest literature review, no direct in vivo studies validating the anticancer effects of Pterisolic acid A have been identified. This guide will therefore utilize data from its close structural analog, Poricoic acid A , to provide a comparative framework for its potential in vivo anticancer efficacy. The findings presented for Poricoic acid A should be considered as a proxy, and further research is imperative to validate these effects for this compound itself.
This guide offers a comparative analysis of the in vivo anticancer effects of Poricoic acid A against standard-of-care chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), in the context of ovarian cancer. The data is presented to aid researchers, scientists, and drug development professionals in understanding the potential therapeutic value of this class of compounds.
Comparative Efficacy in Ovarian Cancer Xenograft Model
The following tables summarize the in vivo anticancer effects of Poricoic acid A, cisplatin, and paclitaxel in a human ovarian cancer xenograft model using SKOV3 cells in nude mice.
Table 1: Comparison of Antitumor Efficacy in SKOV3 Ovarian Cancer Xenograft Model
| Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Poricoic acid A | Not specified ("daily intake") | 42 days | Reduced tumor weight by nearly 50% | [1] |
| Cisplatin | 2 mg/kg, intraperitoneal | Not specified | Decreased tumor burden | [2] |
| Cisplatin | 3 mg/kg, twice weekly for 4 administrations | 28 days | Significant tumor growth suppression | [3] |
| Paclitaxel | 20 mg/kg, intraperitoneal, once a week | 42 days | Significant inhibition of tumor growth | [4] |
Table 2: Comparative Toxicity Profile in Ovarian Cancer Xenograft Models
| Compound | Dosage | Observed Toxicity | Reference |
| Poricoic acid A | Not specified | No significant toxicity reported. | [1] |
| Cisplatin | 2 mg/kg | No significant adverse effects mentioned. | [5] |
| Paclitaxel | 20 mg/kg | No significant weight loss compared to control mice after 5 weeks of treatment. |
Signaling Pathways and Mechanisms of Action
Poricoic acid A, cisplatin, and paclitaxel exert their anticancer effects through distinct signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth.
Poricoic acid A Signaling Pathway
Poricoic acid A has been shown to induce apoptosis and autophagy in ovarian cancer cells by modulating the mTOR/p70s6k signaling axis.[1]
Cisplatin Signaling Pathway
Cisplatin's primary mechanism of action involves the formation of DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis through the activation of pathways involving p53 and MAPKs.
Paclitaxel Signaling Pathway
Paclitaxel functions by stabilizing microtubules, which disrupts mitosis and leads to cell cycle arrest and apoptosis. It can also influence signaling pathways such as PI3K/Akt.
Experimental Protocols
The following is a generalized experimental workflow for evaluating the in vivo anticancer efficacy of a test compound in an ovarian cancer xenograft model.
Key Methodological Steps:
-
Cell Culture: Human ovarian adenocarcinoma SKOV3 cells are cultured in appropriate media until they reach the desired confluence for injection.[6]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are typically used for these studies.[6]
-
Tumor Cell Implantation: Approximately 1 x 10^6 SKOV3 cells, often mixed with Matrigel, are subcutaneously injected into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers. Treatment is typically initiated when tumors reach a volume of 100-150 mm³.[8]
-
Drug Administration: The test compound and control vehicles are administered according to the specified dosage and schedule (e.g., intraperitoneally, orally).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.[8]
-
Histopathological Analysis: Tumors and major organs may be collected for histological analysis to assess the therapeutic effect and any potential toxicity.[9]
References
- 1. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Progesterone facilitates cisplatin toxicity in epithelial ovarian cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. SK-OV-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. journal.waocp.org [journal.waocp.org]
Unveiling the Cytotoxic Potential of Pterisolic Acid A and Its Analogs: A Comparative Analysis
For Immediate Release
Researchers and drug development professionals now have access to a concise comparative guide on the structure-activity relationship (SAR) of Pterisolic acid A and its naturally occurring analogs. This guide summarizes the existing experimental data on the cytotoxic effects of these compounds, derived from the fern Pteris semipinnata, and provides insights into the key structural features driving their anticancer activity.
Pterisolic acids A-F are a group of ent-kaurane diterpenoids that have been isolated from Pteris semipinnata, a plant with a history of use in traditional Chinese medicine for treating various ailments, including cancer.[1] Recent studies have begun to scientifically validate these traditional uses, revealing the potent cytotoxic activity of constituents from this fern against several human cancer cell lines.
Comparative Cytotoxicity of Pteris semipinnata Constituents
The cytotoxic effects of several compounds isolated from Pteris semipinnata have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. The data highlights the significant anticancer potential of these natural products.
| Compound | HePG II (Liver) | SPC-A-1 (Lung) | MGC-803 (Gastric) | CNE-2Z (Nasopharyngeal) | BEL-7402 (Liver) | HL-60 (Leukemia) |
| Compound 6F | 0.343 ± 0.003 µg/mL | 0.115 ± 0.022 µg/mL | 0.590 ± 0.032 µg/mL | 0.328 ± 0.066 µg/mL | 0.221 ± 0.058 µg/mL | 0.09 µmol/L |
| Compound A | - | - | - | - | - | - |
| Compound 5F | Less active than 6F & A | Less active than 6F & A | Less active than 6F & A | Less active than 6F & A | Less active than 6F & A | - |
| Compound 4F | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity | - |
| Compound B | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity | No cytotoxicity | - |
| 5-Fluorouracil (Positive Control) | - | - | - | - | - | 52.5 µmol/L |
Note: Data is compiled from multiple sources.[2][3] Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship Insights
Analysis of the structure-activity relationships of these compounds has revealed that the α,β-methylene cyclopentanone (B42830) moiety is a critical structural feature for their antitumor activity.[2][3] The presence and position of hydroxyl groups on the molecule also significantly influence the cytotoxic potency of these agents.[2] Compound 6F, which was found to be the most active, possesses this key functional group.[3] Conversely, compounds 4F and B, which lack this moiety, did not exhibit any cytotoxic effects.[2]
Caption: Key structural determinants for the cytotoxicity of Pterisolic acid analogs.
Experimental Protocols
The cytotoxic activities of the compounds were primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .[2][3] This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.
General Experimental Workflow:
References
Head-to-Head Comparison: Pterisolic Acid A and Paclitaxel in Oncology
A comprehensive review of the available scientific data on the therapeutic potential of Pterisolic acid A and the well-established chemotherapeutic agent, paclitaxel (B517696), for researchers, scientists, and drug development professionals.
In the landscape of cancer therapeutics, the exploration of novel compounds with potent anti-tumor activity is a continuous endeavor. This guide provides a detailed comparison of this compound, an ent-kaurane diterpenoid, and paclitaxel, a widely used mitotic inhibitor. While paclitaxel has a long history of clinical use and a well-documented mechanism of action, data on the specific anticancer properties of this compound are currently limited in the public domain.
Therefore, this comparison will present a comprehensive overview of paclitaxel, supported by extensive experimental data. For this compound, this guide will focus on the known anticancer activities of the broader class of ent-kaurane diterpenoids to provide a potential framework for its mechanism of action, acknowledging that direct comparative data is not yet available.
Paclitaxel: A Pillar of Chemotherapy
Paclitaxel, a natural product originally isolated from the Pacific yew tree, is a cornerstone of treatment for various cancers, including ovarian, breast, and lung cancer.[1][2] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action
Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[2][3] This interference with the normal dynamic instability of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death).[4][5][6]
Signaling Pathways Modulated by Paclitaxel
Paclitaxel's cytotoxic effects are mediated through a complex network of signaling pathways. Key pathways include:
-
Mitotic Arrest and Spindle Assembly Checkpoint: Paclitaxel's stabilization of microtubules activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[1][4] This sustained arrest is a primary trigger for apoptosis.
-
Apoptosis Induction: Paclitaxel induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can lead to the release of cytochrome c from mitochondria and the activation of caspases.[7][8] Additionally, it has been shown to modulate the activity of Bcl-2 family proteins.[2][7]
-
PI3K/Akt and MAPK Pathways: Studies have indicated that paclitaxel can inhibit the PI3K/Akt survival pathway, which is often overactive in cancer cells.[9][10][11] It can also modulate the MAPK signaling pathway, contributing to its pro-apoptotic effects.[7][10]
Cytotoxicity of Paclitaxel
The cytotoxic effects of paclitaxel have been extensively studied across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| HT-29 | Colon Cancer | 3.77 | Not Specified |
| MDA-MB-231 | Breast Cancer | 20.22 | Not Specified |
| DU-145 | Prostate Cancer | 15.49 | Not Specified |
| MCF-7 | Breast Cancer | 6.2 x 10⁻⁸ M (62 nM) | Not Specified |
| SKOV-3 | Ovarian Cancer | 2.9 x 10⁻⁸ M (29 nM) | Not specified |
Note: This table is a summary of representative data and IC50 values can vary between studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compound (e.g., paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Safety and Toxicity Profile of Paclitaxel
While effective, paclitaxel is associated with a range of side effects, primarily due to its impact on rapidly dividing normal cells. Common adverse effects include:
-
Myelosuppression: Particularly neutropenia, which is often the dose-limiting toxicity.[12]
-
Peripheral Neuropathy: A common and often debilitating side effect.[12][13]
-
Hypersensitivity Reactions: Can be severe and require premedication.[12][13]
-
Alopecia (Hair Loss)
-
Gastrointestinal Issues: Nausea, vomiting, and diarrhea.[14]
-
Cardiotoxicity: Can include bradycardia and other arrhythmias.[12][14]
This compound and the Anticancer Potential of ent-Kaurane Diterpenoids
This compound belongs to the ent-kaurane class of diterpenoids, a group of natural products that have demonstrated a variety of biological activities, including anticancer effects.[2] While specific experimental data for this compound is scarce, the general mechanisms of action observed for other ent-kaurane diterpenoids can provide insights into its potential therapeutic properties.
General Mechanism of Action of ent-Kaurane Diterpenoids
Many ent-kaurane diterpenoids have been shown to exert their anticancer effects through the induction of apoptosis and cell cycle arrest.[3]
Potential Signaling Pathways
Based on studies of related compounds, this compound might influence the following pathways:
-
Induction of Apoptosis: ent-Kaurane diterpenoids have been reported to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, activation of caspases, and disruption of mitochondrial membrane potential.[1][7] Some compounds in this class can also induce apoptosis by increasing cellular levels of reactive oxygen species (ROS).[1][5]
-
Cell Cycle Arrest: Several ent-kaurane diterpenoids have been shown to cause cell cycle arrest at different phases, often at the G2/M or G1 phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[2]
-
Inhibition of Pro-survival Pathways: Some diterpenoids have been found to inhibit signaling pathways that promote cancer cell survival, such as the PI3K/Akt pathway.[6]
Conclusion and Future Directions
Paclitaxel remains a vital tool in the oncologist's arsenal, with a well-defined mechanism of action and a predictable, albeit significant, toxicity profile. Its efficacy is rooted in its ability to disrupt microtubule function, leading to mitotic arrest and apoptosis.
The therapeutic potential of this compound is currently less understood due to a lack of specific preclinical and clinical data. However, its classification as an ent-kaurane diterpenoid suggests that it may possess anticancer properties, potentially through the induction of apoptosis and cell cycle arrest.
To establish a definitive head-to-head comparison, further research is imperative. Future studies should focus on:
-
In vitro cytotoxicity screening of this compound against a panel of cancer cell lines to determine its IC50 values.
-
Mechanistic studies to elucidate its specific molecular targets and the signaling pathways it modulates.
-
In vivo studies in animal models to evaluate its anti-tumor efficacy and safety profile.
Such data will be crucial in determining whether this compound holds promise as a novel anticancer agent and how it might compare to established therapies like paclitaxel. Researchers and drug development professionals are encouraged to explore the potential of this and other ent-kaurane diterpenoids in the ongoing search for more effective and less toxic cancer treatments.
References
- 1. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of natural ent-kaurane diterpenoids with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of an Alepterolic Acid Derivative as a Potent Anti-Breast-Cancer Agent via Inhibition of the Akt/p70S6K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Anticancer Potential of Some Commonly Used Pteris Plants Through Network Pharmacology and Molecular Docking | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. researchgate.net [researchgate.net]
- 10. Sterculic Acid Alters Adhesion Molecules Expression and Extracellular Matrix Compounds to Regulate Migration of Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Pterisolic Acid A's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Pterisolic acid A, an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. While direct experimental data on this compound is limited in publicly available literature, this document summarizes the known bioactivities of closely related ent-kaurane diterpenoids and provides a framework for replicating and comparing potential findings. The guide includes detailed experimental protocols for key assays and benchmark data from established compounds to aid in the evaluation of this compound's potential cytotoxic and anti-inflammatory properties.
Comparative Bioactivity Data
Due to the current lack of specific published bioactivity data for this compound, this section presents data for other structurally related ent-kaurane diterpenoids, Oridonin (B1677485) and Longikaurin A, which are known for their cytotoxic and anti-inflammatory effects. These are compared against the standard chemotherapeutic agent Doxorubicin and the anti-inflammatory drug Dexamethasone.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | HeLa (Cervical) | K562 (Leukemia) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Oridonin | >20[1] | 0.50 (BEL-7402)[2] | 7.96[3] | 2.9[1] | 0.95[2] |
| Longikaurin A | - | - | - | - | - |
| 4.36 (CAL27 - Oral)[4][5] | |||||
| 1.98 (CAL27 - Oral, 48h)[4][5] | |||||
| Doxorubicin | >20[1] | 12.2[1] | 2.5[1] | 2.9[1] | - |
| 0.07[6] | 8.306[7] |
Note: Cell line specific IC₅₀ values can vary between studies. The data presented is a representative sample.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Effect |
| This compound | Data not available | Data not available | Data not available |
| Oridonin | Inhibition of NO, TNF-α, IL-1β, IL-6 production | LPS-activated microglia | Potent inhibition of pro-inflammatory mediators.[8] |
| Inhibition of NF-κB | HepG2, RAW264.7, Jurkat cells | Suppression of iNOS and COX-2 expression.[8] | |
| Dexamethasone | Glucocorticoid Receptor Binding | - | IC₅₀ = 38 nM. |
| Inhibition of lymphocyte proliferation | Con-A stimulated PBMC | Dose-dependent inhibition. |
Experimental Protocols and Methodologies
To facilitate the replication of bioactivity studies, detailed protocols for key assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., Oridonin, Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: NF-κB Reporter Assay
This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.
Signaling Pathway: NF-κB Activation
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Detailed Protocol (Luciferase Reporter Assay):
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a control inhibitor (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a positive control (e.g., Doxorubicin) for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While direct evidence for the bioactivity of this compound is not yet widely published, its structural classification as an ent-kaurane diterpenoid suggests potential for cytotoxic and anti-inflammatory properties. This guide provides the necessary framework for researchers to investigate these potential activities. By following the detailed experimental protocols and using the provided comparative data as a benchmark, the scientific community can begin to elucidate the therapeutic potential of this natural compound. Further research is warranted to isolate and characterize the bioactivity of this compound and to determine its specific molecular targets and mechanisms of action.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo [jcancer.org]
- 5. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Pterisolic Acid A: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Pterisolic acid A, a terpenoid acid used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling and Storage:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Keep away from strong oxidizing agents.
-
Store in a cool, dry, and well-ventilated area.
Quantitative Data Summary
The following table summarizes key information gathered from the MSDS of the related compound, Pterisolic acid B. This data should be considered as a general guideline in the absence of specific data for this compound.
| Parameter | Value/Information | Source |
| Storage Temperature | Long term: -20°C; Short term: 2-8°C | Pterisolic acid B MSDS |
| Chemical Stability | Stable under recommended storage conditions. | Pterisolic acid B MSDS |
| Incompatible Materials | Strong oxidizing agents. | Pterisolic acid B MSDS |
| Hazardous Decomposition | Under fire conditions, may produce carbon oxides. | Pterisolic acid B MSDS |
| Transport Information | Not classified as hazardous for transport according to DOT (US) regulations for Pterisolic acid B. | Pterisolic acid B MSDS |
Experimental Protocol: Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically used in a laboratory setting.
Materials:
-
This compound waste
-
Appropriate chemical waste container (clearly labeled)
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
-
Spill containment materials (e.g., absorbent pads, sand)
Procedure:
-
Waste Identification and Segregation:
-
This compound waste should be collected separately from other waste streams, especially strong oxidizing agents.
-
Do not mix with incompatible materials.
-
-
Containerization:
-
Place the waste in a designated, leak-proof, and clearly labeled chemical waste container. The label should include "this compound waste" and any other institutional-required information.
-
Ensure the container is compatible with acidic compounds.
-
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it in the designated waste container.
-
Use absorbent materials for any dissolved spills and dispose of them as solid waste.
-
-
Final Disposal:
-
The sealed and labeled waste container should be transferred to your institution's hazardous waste management facility or disposed of through a licensed chemical waste contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
